5-(2-Formylphenyl)-2-methylphenol
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Overview
Description
5-(2-Formylphenyl)-2-methylphenol: is an organic compound that features a phenolic hydroxyl group, a formyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Formylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the formylation of 2-methylphenol (o-cresol) using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 5-(2-Formylphenyl)-2-methylphenol can undergo oxidation to form a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 5-(2-Carboxyphenyl)-2-methylphenol.
Reduction: 5-(2-Hydroxymethylphenyl)-2-methylphenol.
Substitution: 5-(2-Formylphenyl)-2-methyl-4-nitrophenol (for nitration).
Scientific Research Applications
Chemistry: 5-(2-Formylphenyl)-2-methylphenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. Its derivatives may exhibit antimicrobial or antioxidant properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its formyl group allows for easy functionalization, making it a versatile building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2-Formylphenyl)-2-methylphenol depends on its specific application. In biological systems, the phenolic hydroxyl group can interact with proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function.
Comparison with Similar Compounds
4-Formylphenylboronic acid: This compound also contains a formyl group attached to a phenyl ring but differs in the presence of a boronic acid group instead of a hydroxyl group.
2-Formylphenylboronic acid: Similar to 5-(2-Formylphenyl)-2-methylphenol, this compound has a formyl group attached to the phenyl ring but lacks the methyl group.
Uniqueness: this compound is unique due to the combination of a formyl group, a phenolic hydroxyl group, and a methyl group on the same benzene ring
Properties
IUPAC Name |
2-(3-hydroxy-4-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-7-11(8-14(10)16)13-5-3-2-4-12(13)9-15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSMESLBWDOYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683699 |
Source
|
Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-68-2 |
Source
|
Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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